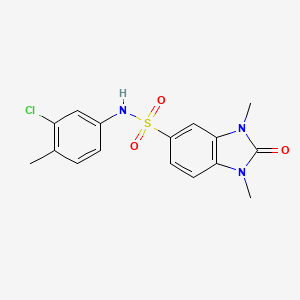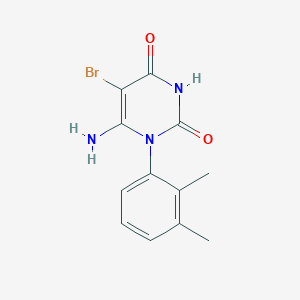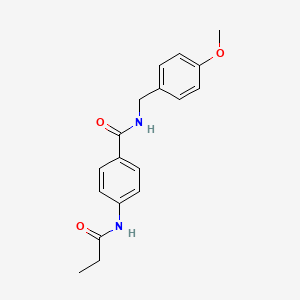![molecular formula C17H20N2O4S B4239363 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea](/img/structure/B4239363.png)
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-N’-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-N’-phenylurea typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl group can be introduced through the reaction of a suitable thiophene derivative with an oxidizing agent to form the 1,1-dioxidotetrahydro-3-thienyl intermediate.
Coupling with Furyl and Phenylurea Groups: The intermediate is then reacted with a furylmethylamine derivative and a phenylisocyanate to form the final compound. The reaction conditions may include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The thienyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Dichloromethane, ethanol, or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxide or sulfone derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique properties.
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Use as a probe in biochemical assays to study enzyme interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Incorporation into polymer matrices to enhance material properties.
Wirkmechanismus
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-N’-phenylurea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylurea Derivatives: Compounds with similar urea moieties but different substituents.
Thiophene Derivatives: Compounds with thiophene rings but different functional groups.
Uniqueness
N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-N’-phenylurea is unique due to the combination of its thienyl, furyl, and phenylurea groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-7-8-16(23-13)11-19(15-9-10-24(21,22)12-15)17(20)18-14-5-3-2-4-6-14/h2-8,15H,9-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPKOOFHDPMDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B4239301.png)
![2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4239307.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B4239339.png)
![N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B4239342.png)
![2-[4-(ethylaminomethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4239348.png)
![5-(2-methoxyphenyl)-1-methyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B4239349.png)
![2-Cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)acetamide](/img/structure/B4239361.png)
![methyl 4-{4-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)ethyl]-1-piperazinyl}benzoate](/img/structure/B4239367.png)


![N-benzyl-N'-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4239387.png)
